6-bromo-5-chloro-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
6-bromo-5-chloro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPBDPHVMCVYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=NC2=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=NC2=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of 3-(4-Bromoanilino)ethyl Acrylate
The synthesis begins with the Michael addition of 4-bromoaniline to ethyl propiolate in methanol under nitrogen atmosphere. Heating to 30–50°C for 4–6 hours yields 3-(4-bromoanilino)ethyl acrylate as a crude intermediate. This step avoids costly catalysts and achieves near-quantitative conversion due to the electrophilic nature of ethyl propiolate. Key parameters include:
Step 2: Cyclization to 6-Bromoquinazolin-4(1H)-one
The intermediate is cyclized in diphenyl ether at 200–220°C, forming the quinazolinone core via intramolecular amidation. Example conditions:
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Crude 3-(4-bromoanilino)ethyl acrylate : 78 g
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Diphenyl ether : 150 mL
Post-reaction, cooling to room temperature and precipitation with petroleum ether yields 6-bromoquinazolin-4(1H)-one with 77–81% yield. The high-boiling diphenyl ether facilitates clean cyclization without decomposition, while petroleum ether ensures efficient crystallization.
Step 3: Chlorination with Phosphorus Trichloride
Phosphorus trichloride (PCl₃) in toluene selectively chlorinates the 5-position of the quinazolinone. A representative procedure uses:
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6-Bromoquinazolin-4(1H)-one : 10 g (44.63 mmol)
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PCl₃ : 12.25 g (89.26 mmol, 2 eq)
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Toluene : 100 mL
Quenching with ether and filtration provides 6-bromo-5-chloro-1H-quinazolin-4-one in 91.5–92.6% yield. Excess PCl₃ ensures complete conversion, while toluene’s non-polar nature prevents over-chlorination.
Alternative Synthetic Routes and Modifications
Phosphorus Oxychloride-Mediated Chlorination
A less efficient variant substitutes PCl₃ with POCl₃, yielding 32% product under reflux conditions (115°C, 4 hours). The lower yield stems from POCl₃’s weaker chlorinating power and side reactions with the quinazolinone’s amide group.
Palladium-Catalyzed C–H Halogenation
A Pd(II)-catalyzed protocol enables regioselective C–H bromination/chlorination of quinazolinones. Although untested for 6-bromo-5-chloro-1H-quinazolin-4-one, this approach could streamline synthesis by avoiding pre-functionalized starting materials. Key advantages include:
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Site-selectivity : Directed by the quinazolinone’s electronic profile.
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Functional group tolerance : Compatible with sensitive substituents.
Optimization and Scalability Considerations
Solvent Selection in Cyclization
Diphenyl ether outperforms alternatives like o-dichlorobenzene due to:
Stoichiometry of Chlorinating Agents
Using 2 equivalents of PCl₃ (vs. 1.5 eq for POCl₃) ensures complete 5-position chlorination. Excess reagent is removed via aqueous workup, minimizing purification challenges.
Temperature and Time Trade-offs
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Cyclization : Higher temperatures (220°C vs. 200°C) reduce reaction time from 10 hours to 2 hours, improving throughput.
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Chlorination : Refluxing toluene (110°C) achieves full conversion in 2 hours, whereas lower temperatures (80°C) require 6–8 hours.
Physicochemical Characterization
Spectral Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 259.49 g/mol |
| Melting point | 243–245°C |
| LogP | 2.75 |
| Solubility (DMSO) | 25 mg/mL |
| Vapor pressure (25°C) | 0.0±1.2 mmHg |
Industrial-Scale Adaptations
The patented three-step process is optimized for kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-chloro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-bromo-5-chloro-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-bromo-5-chloro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table and discussion highlight key structural and functional differences between 6-bromo-5-chloro-1H-quinazolin-4-one and related compounds.
Table 1: Structural and Functional Comparison
Structural Modifications and Functional Implications
Quinazolinone Derivatives
- 5-Bromo-2-chloromethyl-1H-quinazolin-4-one : The chloromethyl group at position 2 introduces alkylating capability, distinguishing it from the target compound. This modification may enhance covalent binding to biological targets but reduces aromatic stability .
- Triazoloquinazolinones: Fusion of a triazole ring to the quinazolinone core (e.g., 4-benzyl-1-substituted derivatives) significantly alters pharmacokinetics. These compounds exhibit potent H₁-antihistaminic activity, with IC₅₀ values in the nanomolar range, suggesting that structural complexity improves receptor affinity .
Heterocyclic Variants
- This compound serves primarily as a synthetic intermediate, highlighting how core heteroatoms influence reactivity .
- 4-Bromo-5-chloro-6-methyl-1H-indazole: The indazole scaffold offers greater metabolic stability compared to quinazolinones due to its reduced susceptibility to oxidative degradation. The methyl group at position 6 further enhances lipophilicity .
Research Findings and Discussion
Impact of Halogen Substituents
However, excessive halogenation may reduce solubility, as seen in brominated benzimidazoles .
Pharmacological Potential
While direct data for 6-bromo-5-chloro-1H-quinazolin-4-one are lacking, the antihistaminic activity of triazoloquinazolinones and the antimicrobial properties of halogenated benzimidazoles suggest that strategic halogen placement on quinazolinones could optimize bioactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-5-chloro-1H-quinazolin-4-one, and how can reaction conditions be systematically varied to improve yield?
- Methodological Answer :
- Begin with cyclocondensation of substituted anthranilic acid derivatives with bromine and chlorine sources under controlled temperatures (e.g., 80–100°C).
- Optimize solvent polarity (e.g., DMF vs. THF) to enhance halogenation efficiency.
- Use catalysts like POCl₃ for regioselective substitution, and monitor progress via TLC or HPLC .
- Table 1 : Example reaction conditions from literature:
| Halogen Source | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NBS | DMF | 90 | 68 | |
| Cl₂ gas | THF | 80 | 52 |
Q. Which spectroscopic techniques are most effective for characterizing quinazolinone derivatives, and how should spectral contradictions (e.g., NMR vs. XRD data) be resolved?
- Methodological Answer :
- Combine / NMR (in DMSO-d₆ or CDCl₃) with XRD for structural validation. For halogen positioning, use -NMR or isotopic labeling.
- If NMR and XRD data conflict (e.g., tautomeric forms), employ variable-temperature NMR or DFT-calculated chemical shifts for cross-validation .
Advanced Research Questions
Q. How can DFT calculations be employed to predict the electronic properties of 6-bromo-5-chloro-1H-quinazolin-4-one, and what functionals/basis sets are validated for this class?
- Methodological Answer :
- Use hybrid functionals (e.g., B3LYP) with 6-311++G** basis sets to model halogen-heavy systems. Validate against experimental UV-Vis spectra or vibrational frequencies (e.g., IR/Raman).
- Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
Q. What strategies address crystallographic disorder in halogenated quinazolinones, and how does SHELXL refine such structures?
- Methodological Answer :
- In SHELXL, use
PARTinstructions to model disordered halogen atoms. ApplyISORandSIMUrestraints to thermal parameters. - Validate refinement with residual density maps (< 0.5 eÅ⁻³) and R-factor convergence (< 5%). For twinned crystals, employ
TWINandBASFcommands .
Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of halogen positioning on bioactivity?
- Methodological Answer :
- Synthesize analogs with halogen substitutions at positions 5, 6, or 6. Test in standardized bioassays (e.g., enzyme inhibition).
- Use multivariate regression to correlate electronic parameters (Hammett σ) with activity. For example, 6-bromo derivatives show enhanced binding due to steric effects in hydrophobic pockets .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental results (e.g., dipole moments or vibrational modes)?
- Methodological Answer :
- Re-optimize DFT geometries using implicit solvent models (e.g., PCM) to account for solvation effects.
- Cross-check vibrational assignments with isotopic substitution experiments or temperature-dependent IR .
Experimental Design Considerations
Q. What ethical and safety protocols are critical when handling halogenated quinazolinones?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
